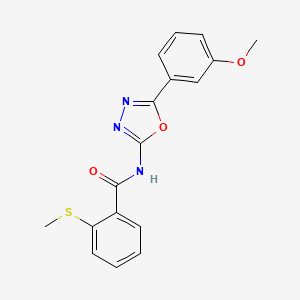
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of TFMP groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring with a trifluoromethyl group attached .Aplicaciones Científicas De Investigación
Catalyst and Reaction Mechanisms
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide and related compounds have been extensively researched in the context of their catalytic properties and reaction mechanisms. For instance, studies on pyrrolidinone- and piperidinone-derived enol triflates, closely related to the chemical , have demonstrated their preparation from corresponding lactams using specific reagents. These studies reveal insights into the stability, substituent tolerance, and functional group substitution under mild conditions via metal-mediated reactions, highlighting the synthetic utility of these compounds in organic chemistry (Luker, Hiemstra, & Speckamp, 1997).
Photoredox Catalysis
Another significant application area is in photoredox catalysis, where fluoroalkylated enaminones, which share structural similarities with this compound, are used. These compounds, such as trifluridine and 5-trifluoromethyluracil, find applications in pharmaceuticals and agrochemicals. Research has reported a mild, metal-free, and simple strategy for the direct perfluoroalkylation of nucleophilic sites on molecules, offering a facile route for applications in medicinal chemistry (Huang et al., 2018).
Nucleophilic Substitution Reactions
The reactivity of N-aryl formamides with pentafluoropyridine, which shares a resemblance in structural functionality with the target compound, under basic conditions, has been explored. This research offers insights into the chemo-selectivity and aromatic nucleophilic substitution mechanisms, crucial for understanding how different substituents affect the reactivity of similar compounds (Ranjbar‐Karimi, Poorfreidoni, & Masoodi, 2015).
Enantioselective Synthesis
Moreover, the catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, leading to enantioenriched 1H-pyrrol-2(3H)-one derivatives, exemplifies the application of similar chemical frameworks in synthesizing complex, biologically relevant molecules. This process highlights the potential for generating compounds with specific stereochemical configurations, which is critical for the development of pharmaceutical agents (Yang et al., 2009).
Direcciones Futuras
The demand for TFMP derivatives, like “N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide”, has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within other molecules and investigating their potential applications .
Propiedades
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYAACAUCVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

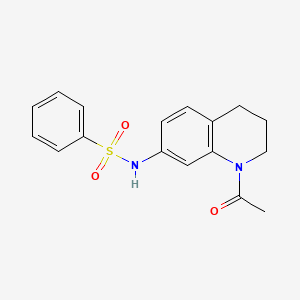
![ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine](/img/structure/B2969876.png)
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)
![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2969883.png)
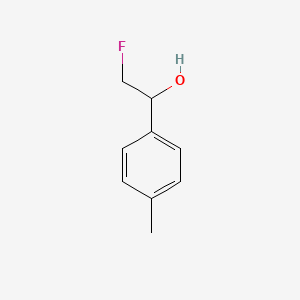
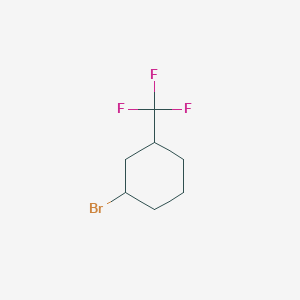
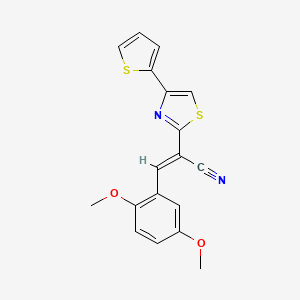
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)
